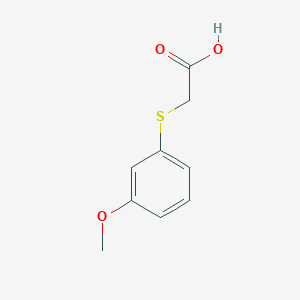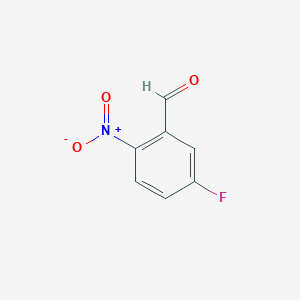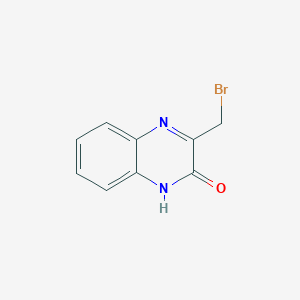
3-(Bromomethyl)-2-quinoxalinol
概要
説明
A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, and stability .科学的研究の応用
Fluorescence Derivatization in High-Performance Liquid Chromatography
A derivative of 3-(Bromomethyl)-2-quinoxalinol, specifically 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone, has been identified as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This reagent is particularly effective for various saturated fatty acids and can also react with unsaturated fatty, dicarboxylic, aromatic carboxylic, and hydroxycarboxylic acids as well as acidic nucleotides to form fluorescent derivatives (Yamaguchi et al., 1985).
Synthesis of Heterocyclic Fullerene Derivatives
Bromomethyl)-3-(dibromomethyl)quinoxaline, a related compound, is an important intermediate in the synthesis of heterocyclic fullerene derivatives. This is significant in the context of Diels-Alder reactions, a common method used in the synthesis of complex organic structures (Huang Li-sha, 2002).
Development of Aldose Reductase Inhibitors
Quinoxalinone derivatives, synthesized using a process that can create a range of 3-chloroquinoxalin-2(1H)-ones, have shown potential as effective aldose reductase inhibitors. This is particularly relevant in the treatment of diabetes and its complications. Among these derivatives, compounds with an N1-acetic acid head group and a substituted C3-phenoxy side chain have demonstrated significant potency (Yang et al., 2012).
Antibacterial and Antifungal Properties
Several 2,3-bis(bromomethyl)quinoxaline derivatives with various substituents have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds, particularly those with trifluoromethyl and fluoro-groups, have shown high activity against Gram-positive bacteria and a broad antifungal activity spectrum, respectively (Ishikawa et al., 2012).
Fluorogenic Probe Development
The photophysical properties of quinoxalinones have been explored, leading to their application in developing a quinoxalinone-based chemoprobe for the specific detection of hydrogen sulfide. This showcases the potential of quinoxalinones in sensor technology (Renault et al., 2017).
Catalysis in Organic Reactions
Quinoxaline derivatives have been utilized in catalyzing organic reactions, such as the Suzuki–Miyaura coupling, via palladium–chalcogen nanoparticles. This highlights their role in facilitating complex chemical transformations (Saleem et al., 2013).
作用機序
Target of Action
Brominated compounds are known to interact with various proteins and enzymes, potentially modulating their activity .
Mode of Action
Brominated compounds often act through electrophilic substitution reactions . The bromomethyl group in the compound could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecules .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
Brominated compounds like halomon have been studied for their pharmacokinetic properties . These studies could provide insights into the potential pharmacokinetics of 3-(Bromomethyl)-2-quinoxalinol.
Result of Action
Brominated compounds can induce various cellular responses, including changes in enzyme activity, protein function, and cellular signaling .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(bromomethyl)-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8-9(13)12-7-4-2-1-3-6(7)11-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTAKCFOTFCVSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211287 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2-quinoxalinol | |
CAS RN |
62235-61-4 | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062235614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 62235-61-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-2-quinoxalinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![2-[(3,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B184819.png)



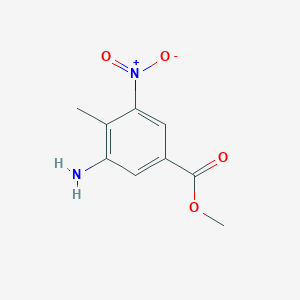
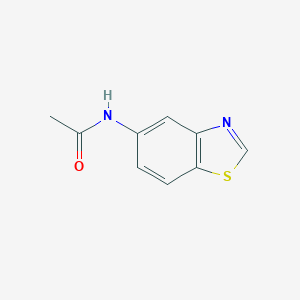


![(4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B184834.png)
